molecular formula C11H17NO B13054302 (1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL

Cat. No.: B13054302
M. Wt: 179.26 g/mol
InChI Key: LQJKVQHXUMMTPL-ONGXEEELSA-N
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Description

(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. The compound’s structure includes an amino group, a hydroxyl group, and a dimethylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 2,3-dimethylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways: It may influence biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(2,3-dimethylphenyl)ethanol: Similar structure but with an ethanol group instead of a propanol group.

    (1R,2S)-1-Amino-1-(2,3-dimethylphenyl)butan-2-OL: Similar structure but with a butanol group instead of a propanol group.

Uniqueness

(1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1

InChI Key

LQJKVQHXUMMTPL-ONGXEEELSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H]([C@H](C)O)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(C(C)O)N)C

Origin of Product

United States

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